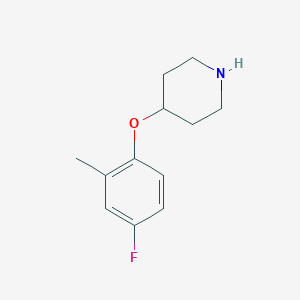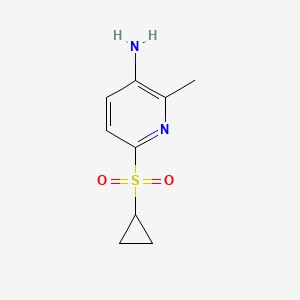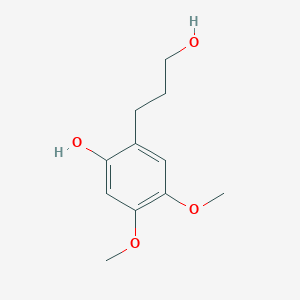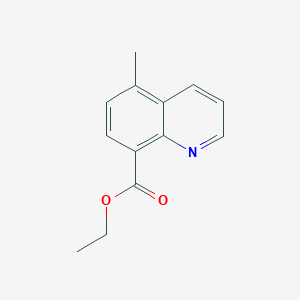
4-(4-Fluoro-2-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-2-methylphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The incorporation of a fluorine atom and a methyl group into the phenoxy ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and piperidine.
Reaction Conditions: The phenol undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluoro-2-methylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-2-methylphenoxy)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine
- 4-(4-Fluoro-2-methylphenoxymethyl)piperidine
- 4-(4-Fluoro-2-methylphenyl)piperidine
Comparison:
- 4-(4-Fluoro-2-methylphenoxy)piperidine stands out due to its unique combination of a fluorine atom and a methyl group on the phenoxy ring. This combination enhances its chemical stability and biological activity compared to other similar compounds.
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine has a methoxy group instead of a methyl group, which affects its reactivity and solubility.
- 4-(4-Fluoro-2-methylphenoxymethyl)piperidine has a methylene bridge, altering its steric and electronic properties.
- 4-(4-Fluoro-2-methylphenyl)piperidine lacks the oxygen atom in the phenoxy ring, resulting in different chemical behavior and biological activity.
Propiedades
Número CAS |
367501-10-8 |
|---|---|
Fórmula molecular |
C12H16FNO |
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
4-(4-fluoro-2-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
Clave InChI |
VUTZZQWPOVITLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)OC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)


![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)

![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)


![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)


